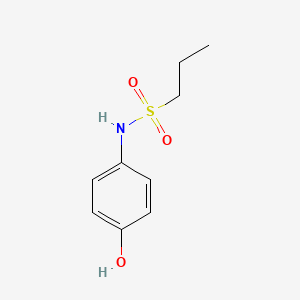
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide, also known as FMTP, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has been studied extensively for its potential use in various scientific research applications. FMTP has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future applications.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to have minimal toxicity and does not affect the normal functioning of healthy cells.
Advantages and Limitations for Lab Experiments
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has minimal toxicity. It has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based experiments. It also has a short half-life, which limits its use in long-term studies.
Future Directions
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide has shown promising results in various scientific research applications. Future studies could focus on the development of more water-soluble derivatives of this compound. Studies could also focus on the use of this compound in combination with other drugs to enhance its effectiveness. Further studies could also focus on the use of this compound in the treatment of other diseases such as neurological disorders and autoimmune diseases.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. It has been studied extensively for its potential use in cancer research, neurological disorders, and drug discovery. This compound acts as a potent inhibitor of CK2, which has anti-cancer and anti-inflammatory effects. This compound has several advantages for lab experiments, but it also has some limitations. Future studies could focus on the development of more water-soluble derivatives of this compound and the use of this compound in combination with other drugs to enhance its effectiveness.
Synthesis Methods
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-fluoro-2-methylphenylamine with 3-methylthiophene-2-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the product is obtained by purification using column chromatography or recrystallization.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide has been studied extensively for its potential use in various scientific research applications. It has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future applications. This compound has been used in studies related to cancer research, neurological disorders, and drug discovery.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-8-3-4-10(14)7-11(8)15-13(16)12-9(2)5-6-17-12/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXHBGAZCTVZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)


![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)

![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)



![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)